5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of both tert-butyl and dimethylsilyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl and dimethylsilyl groups, followed by selective functionalization of the aromatic ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzyl alcohol.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the presence of tert-butyl and dimethylsilyl groups can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,1-Dimethylethyl)Oxidoimino]Methylquinoxaline
- Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-
- 1-Naphthalenol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-acetate
Uniqueness
Compared to similar compounds, 5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and dimethylsilyl groups enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H28O2Si |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
5-tert-butyl-3-[tert-butyl(dimethyl)silyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-16(2,3)13-9-12(11-18)15(19)14(10-13)20(7,8)17(4,5)6/h9-11,19H,1-8H3 |
InChI Key |
NOZBITYJQBGRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C(C)(C)C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.